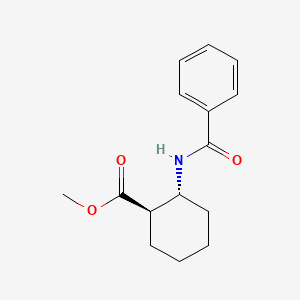
Methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a benzamido group and a carboxylate ester
Preparation Methods
The synthesis of Methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the benzamido and carboxylate groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired stereochemistry is achieved.
Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. .
Chemical Reactions Analysis
Methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester to an alcohol or other reduced forms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism by which Methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression, depending on the specific biological context
Comparison with Similar Compounds
Methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other benzamido-substituted cyclohexane derivatives and related carboxylate esters.
Uniqueness: The specific stereochemistry and functional groups of this compound give it distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
820993-64-4 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl (1R,2R)-2-benzamidocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-9-5-6-10-13(12)16-14(17)11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3,(H,16,17)/t12-,13-/m1/s1 |
InChI Key |
JZGZNFTYKTVTIG-CHWSQXEVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCCCC1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


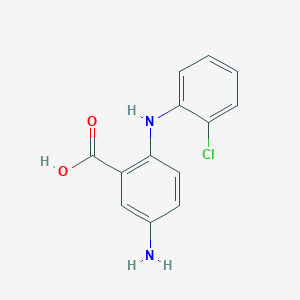
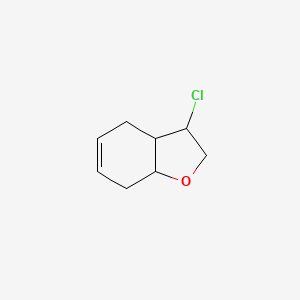
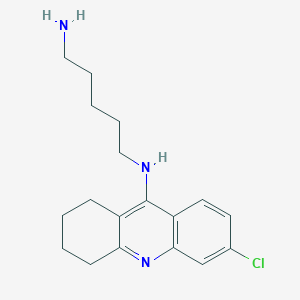
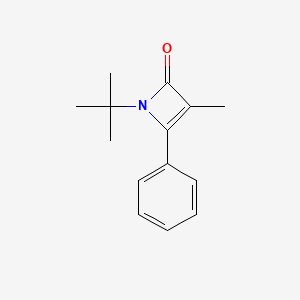
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
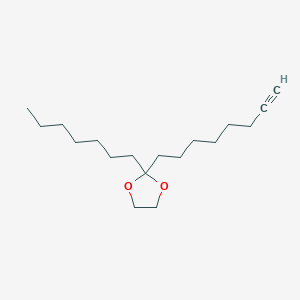

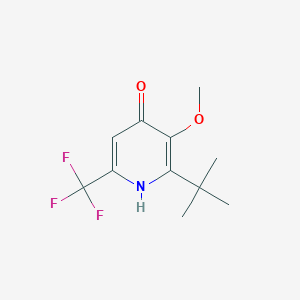
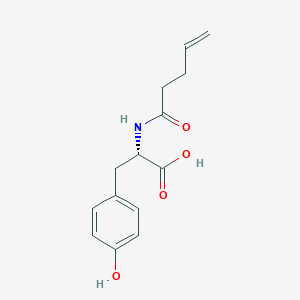
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
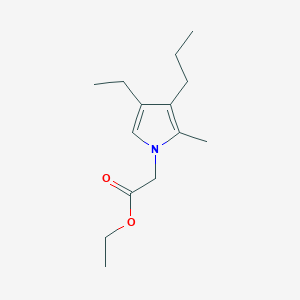
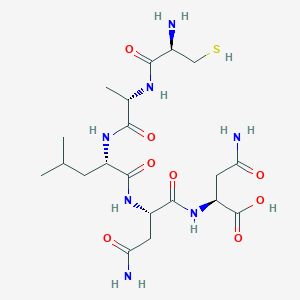
![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
![2H-Pyran-2-one, 5,5-difluoro-5,6-dihydro-6-[(phenylmethoxy)methyl]-](/img/structure/B14213593.png)
